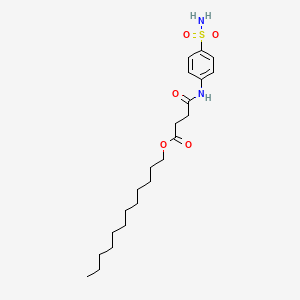![molecular formula C12H19NO2 B14276920 2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol CAS No. 129118-34-9](/img/structure/B14276920.png)
2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol typically involves the reaction of phenylamine with propylene oxide under controlled conditions. The reaction proceeds as follows:
Phenylamine and Propylene Oxide Reaction: Phenylamine reacts with propylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is optimized for higher yields and efficiency. Continuous flow reactors and advanced purification methods are employed to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxyethyl)(phenyl)amino]ethanol: Similar structure but with ethyl groups instead of propyl.
2-[(2-Hydroxypropyl)(methyl)amino]propan-1-ol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
CAS No. |
129118-34-9 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[N-(1-hydroxypropan-2-yl)anilino]propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(9-14)13(8-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3 |
InChI Key |
XPJPJQUOVWPZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C1=CC=CC=C1)C(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


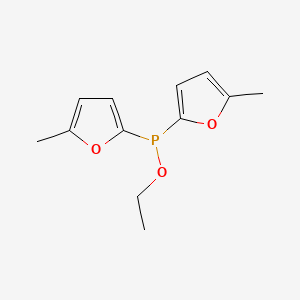
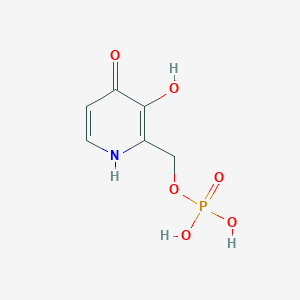
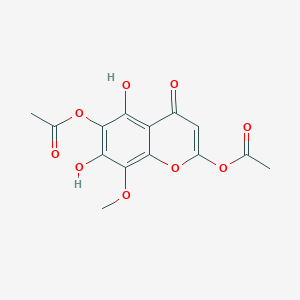
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
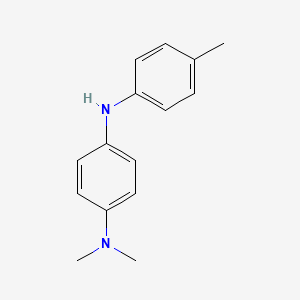

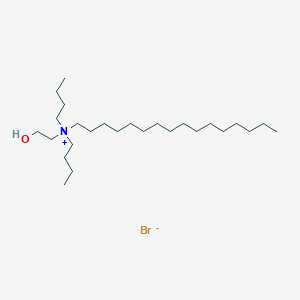

![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
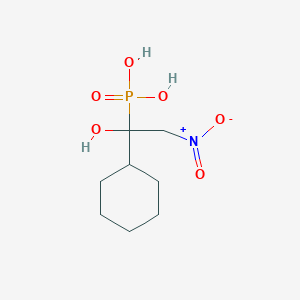

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
